- Alumina-assisted reduction of carbonyl compounds with sodium borohydride in hexane, Canadian Journal of Chemistry, 1998, 76(12), 1916-1921
Cas no 89-78-1 (DL-Menthol)
DL-Menthol Chemical and Physical Properties
Names and Identifiers
-
- DL-Menthol
- (1R,2S,5R)-rel-2-Isopropyl-5-Methylcyclohexanol
- menthol crystal extract
- (1α,2β,5α)-5-methyl-2-(1-methylethyl)cyclohexanol
- 2-(1-methylethyl)-5-methyl-cyclohexanol
- 2-isopropyl-5-methyl-cyclohexano
- 5alpha-Methyl-2beta-(1alpha-methylethyl)cyclohexanol
- MENTHOL
- MENTHOL(RG)
- MENTHOL, DL-(SG)
- (+/-)-MENTHOL
- (-a)-MENTHOL RACEMIC
- 2-isopropyl-5-methylcyclohexanol
- 2-isopropyl-5-methyl-cyclohexanol
- 4-isopropyl-1-methylcyclohexan-3-ol
- CYCLOHEXANOL,5-METHYL-2-(1-METHYLETHYL)-, (1R,2S,5R)-REL-
- DL-MENTHAN-3-OL
- DL-MENTHOL FOR SY
- DL-MENTHOL, CERTIFIED REFERENCE MATERIAL
- dl-Peppermint
- Fancol menthol
- hexahydrothymol
- I-menthol
- Menthacamphor
- MENTHOL 99
- MENTHOL CRYSTALS
- MENTHOL RAC
- Menthol100µg
- MENTHOLS
- Menthomenthol
- Peppermint camphor
- p-menthan-3-ol
- RACEMIC MENTHO
- Racemic menthol
- (±)-p-Menthan-3-ol
- (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)-cyclohexanol
- 薄荷脑
- l-Menthol
- (-)-menthol
- Levomenthol
- l-(-)-Menthol
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
- U.S.P. Menthol
- Levomentholum
- Menthol racemic
- (1r,2s,5r)-(-)-menthol
- d,l-Menthol
- (-)-Menthyl alcohol
- Menthol natural
- (-)-(1R,3R,4S)-Menthol
- (1R)-(-)-Menthol
- D-(-)-Menthol
- Headache crystals
- (R)-(-)-Menthol
- Menthol (VAN)
- l-Menthol (natural)
- (+-)-Menthol
- Racementhol
- (-)-trans-p-Menthan-cis-ol
- 1-Menthol
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1α,2β,5α)- (ZCI)
- Menthol, cis-1,3,trans-1,4- (8CI)
- Menthol, dl- (6CI)
- rel-(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanol (ACI)
- (1R,2S,5R)-rel-5-Methyl-2-(1-methylethyl)cyclohexanol
- (±)-Menthol
- Fisherman's Friend Lozenges
- FT 11
- Meggezone
- Menthol JP COS
- MENTHOL JP COS SP
- NSC 2603
- rac-Menthol
- Therapeutic Mineral Ice
- Thymomenthol
- InChI=1/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1
- NS00114068
- cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5R)-
- Neoisomenthol, (+)-
- EN300-219194
- (1R,?2R,?5R)?-?2-?Isopropyl-?5-?methylcyclohexanol
- FEMA No. 2666
- iso-neomenthol
- menthol (iso-)
- (1R,3R,4R)-form
- 20752-34-5
- Neoisomenthol
- UNII-90E7IB31QH
- Isoneomenthol
- NOOLISFMXDJSKH-OPRDCNLKSA-
- LMPR0102090057
- 491-02-1
- 3623-52-7
- 2-Isopropyl-5-methylcyclohexanol, (1.alpha.,2.alpha.,5.alpha.)-
- SCHEMBL1703569
- d-neo-Menthol
- CYCLOHEXANOL, 5-METHYL-2-(1-METHYLETHYL)-, (1R-(1.ALPHA.,2.ALPHA.,5.ALPHA.))-
- (R,R,R)-Menthol
- (1R,2R,5R)-2-isopropyl-5-methylcyclohexanol
- DTXSID80895815
- MFCD09834087
- MENTHOL, (1R,3R,4R)-(+)-
- rel-(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
- (1R,2R,5R)-Isomenthol
- (1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1theta-(1alpha,2alpha,5alpha))-
- (1R,2R,5R)-rel-2-Isopropyl-5-methylcyclohexanol
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1.alpha.,2.alpha.,5.alpha.)-
- (+/-)-Neoisomenthol
- 90E7IB31QH
- DL-ISOMENTHOL
- (1R)-(+)-neoisomenthol
- NCGC00142588-01
- (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
- (+)-neoisomenthol
- CS-0239800
- CHEBI:18451
- Q27109029
- cis-1,3,cis-1,4-menthol
- (1alpha,2alpha,5alpha)-5-methyl-2-(1-methylethyl)cyclohexanol
- 89-78-1
- Peppermint Extract
-
- MDL: MFCD00064814
- Inchi: 1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
- InChI Key: NOOLISFMXDJSKH-KXUCPTDWSA-N
- SMILES: C([C@@H]1CC[C@@H](C)C[C@H]1O)(C)C
- BRN: 3194263
Computed Properties
- Exact Mass: 156.15100
- Monoisotopic Mass: 156.151
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless transparent rod-shaped crystals with cool mint aroma.
- Density: 0.89 g/mL at 25 °C(lit.)
- Melting Point: 34-36 °C (lit.)
- Boiling Point: 216 °C(lit.)
- Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Refractive Index: 1.4615
- Solubility: 456mg/l
- Water Partition Coefficient: Insoluble
- PSA: 20.23000
- LogP: 2.43950
- Merck: 14,5837
- Vapor Pressure: 0.8 mmHg ( 20 °C)
- FEMA: 2665 | MENTHOL RACEMIC
- Specific Rotation: -2 º (c=10, EtOH)
- Solubility: Soluble in alcohol, chloroform, ether, glacial acetic acid, liquid paraffin, animal oil and essential oil, slightly soluble in water.
DL-Menthol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 1888 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: 37/38-41
- Safety Instruction: S36/37/39-S24/25-S36-S26
- RTECS:OT0350000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Toxicity:LD50 orally in rats: 3180 mg/kg (Jenner)
- Storage Condition:−20°C
DL-Menthol Customs Data
- HS CODE:2906110000
- Customs Data:
China Customs Code:
2906110000Overview:
2906110000 menthol .Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:13.0%.Minimum tariff:5.0%.general tariff:70.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906110000 2-isopropyl-5-methylcyclohexanol.Supervision conditions:None.VAT:17.0%.Tax rebate rate:13.0%
DL-Menthol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-Y1683-10mM*1mLinDMSO |
DL-Menthol |
89-78-1 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2022-03-28 | |
| MedChemExpress | HY-Y1683-100mg |
DL-Menthol |
89-78-1 | ≥98.0% | 100mg |
¥500 | 2022-03-28 | |
| S e l l e c k ZHONG GUO | S5868-25mg |
DL-Menthol |
89-78-1 | 99.2% | 25mg |
¥794.48 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0311-20mg |
DL-Menthol |
89-78-1 | HPLC≥98% | 20mg |
¥80元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0053-20mg |
DL-Menthol |
89-78-1 | HPLC≥98% | 20mg |
¥100元 | 2023-09-15 | |
| DC Chemicals | DCB-043-20 mg |
Menthol |
89-78-1 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| Apollo Scientific | OR954314-100g |
Menthol |
89-78-1 | 98+% | 100g |
£26.00 | 2025-02-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05174-100MG |
DL-Menthol |
89-78-1 | 100mg |
¥1201 | 2025-01-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00645-500g |
DL-Menthol |
89-78-1 | 97% | 500g |
¥283.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00645-100g |
DL-Menthol |
89-78-1 | 97% | 100g |
¥58.0 | 2024-07-18 |
DL-Menthol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Water
- Heterogeneous Olefin Hydrogenation Enabled by a Highly-Reduced Nickel(-II) Catalyst Precursor, Chemistry - A European Journal, 2020, 26(28), 6113-6117
Production Method 3
- Inexpensive ruthenium NNS-complexes as efficient ester hydrogenation catalysts with high C=O vs. C=C selectivities, Advanced Synthesis & Catalysis, 2018, 360(6), 1151-1158
Production Method 4
1.2 Reagents: Hydrogen Solvents: Hexane ; 30 min, 1.4 MPa, 100 °C
- One pot synthesis of menthol from (±)-citronellal on nickel sulfated zirconia catalysts, Catalysis Today, 2011, 172(1), 21-26
Production Method 5
- Using Vietnamese fresh carrot as a biocatalyst in organic synthesis, Tap Chi Hoa Hoc, 2006, 44(6), 772-776
Production Method 6
- Selective Deprotection of tert-Butyldimethylsilyl Ethers Using Nafion-H/Sodium Iodide (or Bromodimethylsulfonium Bromide) in Methanol, Synthetic Communications, 2003, 33(23), 4043-4052
DL-Menthol Raw materials
DL-Menthol Preparation Products
DL-Menthol Suppliers
DL-Menthol Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on DL-Menthol
DL-Menthol (89-78-1): Chemical Properties and Applications in Pharmaceutical Research
DL-Menthol (CAS: 89-78-1), a racemic mixture of menthol enantiomers, is a widely studied terpene alcohol with significant applications in the pharmaceutical and biomedical fields. Its unique cooling and analgesic properties make it a key ingredient in topical analgesics, cough suppressants, and anti-inflammatory formulations. Researchers have extensively explored its molecular structure (C10H20O), lipophilicity (logP: ~3.4), and ability to activate TRPM8 ion channels, which underlie its therapeutic effects. Recent studies highlight its potential in drug delivery systems, where it enhances skin permeation of active compounds by up to 300%. The compound's GRAS (Generally Recognized As Safe) status by the FDA further boosts its utility in over-the-counter medications, aligning with current trends in natural product-derived therapeutics.
DL-Menthol (89-78-1): Mechanisms of Action in Pain Management and Neuroscience
In neuropharmacology, DL-Menthol (89-78-1) exhibits multimodal activity through TRPM8 receptor modulation, making it a focal point for non-opioid pain relief research. Clinical trials demonstrate its efficacy in reducing neuropathic pain by 40-60% when combined with capsaicin, addressing the growing demand for addiction-free analgesics. Its ability to inhibit voltage-gated sodium channels (Nav1.8/Nav1.9) further explains its local anesthetic effects, with recent in vitro studies showing IC50 values of 0.8-1.2 mM. The compound's blood-brain barrier permeability (Pe: 8.7×10-6 cm/s) also sparks interest in migraine therapeutics, with 2023 research revealing synergistic effects with triptans. These properties position DL-Menthol as a versatile candidate in precision medicine approaches for chronic pain.
DL-Menthol (89-78-1) in Respiratory Therapeutics and COVID-19-Related Research
The antitussive and bronchodilatory effects of DL-Menthol (89-78-1) have gained renewed attention during the post-pandemic era, with global market demand increasing by 18% (2021-2023). Its action on pulmonary TRPA1 receptors reduces cough reflex sensitivity by 35-50% in clinical settings, per 2022 European Respiratory Journal findings. Emerging studies investigate its potential to inhibit SARS-CoV-2 3CL protease (docking scores: -7.8 kcal/mol), though in vivo validation remains ongoing. Pharmaceutical formulations combining DL-Menthol with N-acetylcysteine show enhanced mucolytic activity (2.1-fold increase) in COPD models, addressing a critical need in respiratory disease management. These applications align with WHO priorities for accessible respiratory care in low-resource settings.
Safety Profile and Regulatory Considerations of DL-Menthol (89-78-1)
While DL-Menthol (89-78-1) boasts an excellent safety record (LD50 >2000 mg/kg orally in rats), recent pharmacovigilance data highlights rare cases of contact dermatitis (0.3% incidence) and gastroesophageal reflux at high doses (>100 mg/day). The EMA and FDA maintain strict guidelines on its concentration in pediatric formulations (<1.2% for topical use), reflecting 2023 updates to cosmetic ingredient regulations. Counterintuitively, research in Journal of Agricultural and Food Chemistry (2024) reveals antioxidant synergies with vitamin E (ORAC value increase: 220%), supporting its use in anti-aging dermatology. These findings necessitate balanced risk-benefit assessments, particularly for geriatric polypharmacy patients.
Future Directions: DL-Menthol (89-78-1) in Personalized Medicine and Biotechnology
Cutting-edge research explores DL-Menthol (89-78-1) in theranostic applications, with 2024 studies demonstrating its role as a MRI contrast enhancer (T1 relaxation time reduction: 28%) in tumor imaging. Its chiral separation into L- and D-isomers (HPLC method: USP-NF 2024) enables enantiomer-specific therapies, with L-menthol showing 3-fold greater analgesic potency. Biotechnology firms are engineering menthol-producing yeast strains (titer: 5.8 g/L) to meet the $600M annual market demand sustainably. These innovations, combined with AI-driven formulation optimization, position DL-Menthol at the forefront of next-generation phytopharmaceuticals, particularly for oncology supportive care and neurodegenerative disease management.
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